molecular formula C16H14N4O B2727361 (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one CAS No. 338419-88-8

(E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one

Cat. No.: B2727361
CAS No.: 338419-88-8
M. Wt: 278.315
InChI Key: CARPROJTONAMLC-LICLKQGHSA-N
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Description

(E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one typically involves the condensation of 2-hydrazinoquinoxaline with 4-methylbenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the final product. Common solvents used in this reaction include ethanol, methanol, or acetic acid, and the reaction is often carried out at elevated temperatures to facilitate the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are often employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction could produce 2-aminoquinoxalines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or acyl groups, resulting in a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: Research into its pharmacological effects could lead to the discovery of new therapeutic agents.

    Industry: The compound’s unique chemical properties may find applications in materials science, such as the development of new polymers or dyes.

Mechanism of Action

The mechanism of action of (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential targets include enzymes, receptors, or nucleic acids, which the compound may bind to or modify, leading to its observed effects. Further research is needed to elucidate the precise mechanisms and identify the key molecular players involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family, lacking the hydrazinyl and methylbenzylidene groups.

    2-Hydrazinoquinoxaline: A precursor in the synthesis of (E)-3-(2-(4-Methylbenzylidene)hydrazinyl)quinoxalin-2(1H)-one.

    4-Methylbenzaldehyde: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to the presence of both the hydrazinyl and methylbenzylidene groups, which confer distinct chemical and biological properties. These functional groups may enhance the compound’s reactivity and potential biological activity compared to simpler quinoxaline derivatives.

Properties

IUPAC Name

3-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-11-6-8-12(9-7-11)10-17-20-15-16(21)19-14-5-3-2-4-13(14)18-15/h2-10H,1H3,(H,18,20)(H,19,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARPROJTONAMLC-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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